5-{[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound characterized by its unique structure, which includes a dichloronitrophenyl group, a furan ring, and a thioxodihydropyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multiple steps, starting with the preparation of intermediate compounds such as 2,4-dichloro-5-nitrophenol and 2,4-dichloro-5-nitropyrimidine . These intermediates are then subjected to further reactions involving furan derivatives and thioxodihydropyrimidinedione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and the use of advanced catalysts and reagents are commonly employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloronitrophenyl group, resulting in the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sodium borohydride, and various organic solvents such as dichloromethane and methanol. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-nitropyrimidine: Shares the dichloronitrophenyl group and is used as an intermediate in similar synthetic pathways.
2,4-Dichloro-5-nitrophenol: Another related compound with similar chemical properties and applications.
1,5-Dichloro-2,4-dinitrobenzene: A structurally related compound with different functional groups and reactivity.
Uniqueness
What sets 5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C15H7Cl2N3O5S |
---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
5-[[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H7Cl2N3O5S/c16-9-5-10(17)11(20(23)24)4-7(9)12-2-1-6(25-12)3-8-13(21)18-15(26)19-14(8)22/h1-5H,(H2,18,19,21,22,26) |
InChI Key |
OUXJRZSCLQMKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-])C=C3C(=O)NC(=S)NC3=O |
Origin of Product |
United States |
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